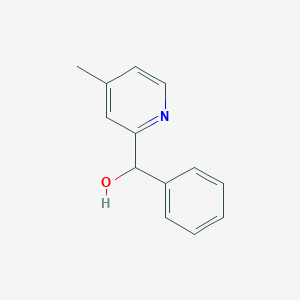
(4-Methyl-2-pyridinyl)(phenyl)methanol
Description
(4-Methyl-2-pyridinyl)(phenyl)methanol (CAS: 98061-39-3) is a heteroaromatic alcohol with the molecular formula C₁₂H₁₁NO and an average molecular mass of 185.23 g/mol. Structurally, it consists of a pyridine ring substituted with a methyl group at the 4-position and a phenylmethanol group at the 2-position (Figure 1). The compound is also known as [4-(2-pyridinyl)phenyl]methanol or 4-(Pyridin-2-yl)benzyl alcohol, and it is used in organic synthesis and pharmaceutical research .
Propriétés
Formule moléculaire |
C13H13NO |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
(4-methylpyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H13NO/c1-10-7-8-14-12(9-10)13(15)11-5-3-2-4-6-11/h2-9,13,15H,1H3 |
Clé InChI |
HABSCARMXAYWDV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)C(C2=CC=CC=C2)O |
SMILES canonique |
CC1=CC(=NC=C1)C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Key Properties:
- Monoisotopic Mass: 185.084064 g/mol
- Chemical Stability : The presence of both pyridine (electron-deficient) and phenyl (electron-rich) groups may influence its reactivity in acid-base or redox reactions.
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Effects
The following table compares (4-Methyl-2-pyridinyl)(phenyl)methanol with five structurally related compounds, focusing on molecular features, applications, and research findings:
Electronic and Reactivity Comparisons
- Electron-Deficient vs. Electron-Rich Systems: The pyridine ring in this compound is electron-deficient, making it prone to nucleophilic substitution. In contrast, the thiophene ring in (4-Thien-2-ylphenyl)methanol is electron-rich, favoring electrophilic reactions . Substituting pyridine with pyrimidine (4-Pyrimidin-2-ylphenyl)methanol introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity .
- Impact of Substituents on Bioactivity: MBPM analogs exhibit PD-L1 inhibition due to optimized HOMO-LUMO gaps (ΔE = 4.12–5.98 eV) and dipole moments (3.71–6.32 Debye), which enhance binding to hydrophobic protein pockets . The phenoxy group in (4-Phenoxypyridin-2-yl)(phenyl)methanol may improve metabolic stability compared to the parent compound .
Q & A
Q. What are the optimal synthetic routes for (4-Methyl-2-pyridinyl)(phenyl)methanol, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis of pyridine-methanol derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol are synthesized using formaldehyde under basic conditions to introduce the hydroxymethyl group . Key steps include:
- Starting Materials : Begin with 4-methyl-2-pyridinyl precursors (e.g., 4-methyl-2-chloropyridine) and benzaldehyde derivatives.
- Reaction Optimization : Use a base (e.g., NaOH) to deprotonate intermediates and facilitate nucleophilic attack. Temperature control (60–80°C) minimizes side reactions.
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Methodological Answer: Structural elucidation requires a combination of:
- NMR Spectroscopy :
- ¹H NMR : Look for the hydroxymethyl proton (δ 4.5–5.0 ppm, broad singlet) and aromatic protons (δ 7.0–8.5 ppm). The methyl group on pyridine appears as a singlet (δ 2.3–2.5 ppm) .
- ¹³C NMR : Confirm the presence of a hydroxymethyl carbon (δ 60–65 ppm) and pyridine/benzene carbons (δ 120–150 ppm).
- IR Spectroscopy : The O-H stretch (3200–3600 cm⁻¹) and C-O stretch (1050–1100 cm⁻¹) are critical .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₃NO).
Q. How can researchers assess the stability of this compound under varying storage and reaction conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store the compound at –20°C under inert gas (N₂/Ar) to prevent oxidation .
- pH Sensitivity : Test solubility and stability in aqueous buffers (pH 2–12). Pyridine-methanol derivatives often degrade in strongly acidic/basic conditions due to hydrolysis of the hydroxymethyl group .
Advanced Research Questions
Q. How can computational modeling predict the catalytic asymmetric reactivity of this compound in stereoselective syntheses?
Methodological Answer:
- Density Functional Theory (DFT) : Model transition states to predict enantioselectivity in asymmetric reactions (e.g., ketone reductions). Focus on steric and electronic effects from the 4-methylpyridine and phenyl groups .
- Molecular Docking : Simulate interactions with chiral catalysts (e.g., BINOL-derived phosphoric acids) to optimize reaction pathways .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times, solvent controls). For example, inconsistencies in antimicrobial activity may arise from variations in bacterial strains or compound purity .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that might explain divergent results .
Q. How can researchers design kinetic studies to probe the mechanistic role of this compound in organocatalytic reactions?
Methodological Answer:
- Rate Measurements : Monitor reaction progress via in situ NMR or UV-Vis spectroscopy under varying catalyst loadings.
- Isotopic Labeling : Introduce deuterium at the hydroxymethyl group to track hydrogen-bonding interactions in transition states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


